molecular formula C13H9N3O4S2 B12160268 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Cat. No.: B12160268
M. Wt: 335.4 g/mol
InChI Key: SZFWNSVNJCRVGJ-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a complex organic compound that features both isoindoline and thiazolidine rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the isoindoline ring followed by the introduction of the thiazolidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features might enable it to act as an inhibitor or activator of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

In industry, this compound could find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoindoline or thiazolidine derivatives. These compounds would share structural features but might differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide lies in its combination of isoindoline and thiazolidine rings. This structural motif might confer unique biological or chemical properties, making it a valuable compound for further study.

Properties

Molecular Formula

C13H9N3O4S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C13H9N3O4S2/c17-9(14-16-10(18)6-22-13(16)21)5-15-11(19)7-3-1-2-4-8(7)12(15)20/h1-4H,5-6H2,(H,14,17)

InChI Key

SZFWNSVNJCRVGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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